molecular formula C21H24N2O2 B4753501 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide

Cat. No. B4753501
M. Wt: 336.4 g/mol
InChI Key: FENAWNBONIWQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide, also known as DQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking the activity of the D3 receptor, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide can modulate dopamine neurotransmission, which is implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is associated with improved cognitive function. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide has also been shown to decrease dopamine release in the nucleus accumbens, which is associated with reduced drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide in lab experiments is its high selectivity for the D3 receptor, which allows for more precise modulation of dopamine neurotransmission. However, one limitation of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide is its relatively low potency, which can make it difficult to achieve a strong pharmacological effect.

Future Directions

There are several future directions for research on N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide. One area of interest is the development of more potent D3 receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the potential therapeutic applications of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide in other neurological disorders, such as depression and anxiety. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide.
Conclusion:
In conclusion, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide is a chemical compound that has shown promising results in the treatment of neurological disorders and as an anti-cancer agent. Its high selectivity for the D3 receptor allows for more precise modulation of dopamine neurotransmission, which is implicated in the pathogenesis of various neurological disorders. However, further research is needed to fully understand the potential therapeutic applications of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide and to develop more potent D3 receptor antagonists.

Scientific Research Applications

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-3-10-20(24)22-18-13-11-17(12-14-18)21(25)23-15-6-8-16-7-4-5-9-19(16)23/h4-5,7,9,11-14H,2-3,6,8,10,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENAWNBONIWQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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